Product packaging for 3-Phenyloxetane-3-carboxylic acid(Cat. No.:CAS No. 114012-42-9)

3-Phenyloxetane-3-carboxylic acid

Cat. No.: B180737
CAS No.: 114012-42-9
M. Wt: 178.18 g/mol
InChI Key: WOMJGOIQQFWNKL-UHFFFAOYSA-N
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Description

3-Phenyloxetane-3-carboxylic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B180737 3-Phenyloxetane-3-carboxylic acid CAS No. 114012-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyloxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9(12)10(6-13-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMJGOIQQFWNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Ascendance of Oxetane Chemistry in Modern Research

The four-membered oxetane (B1205548) ring, once considered a synthetic curiosity, has transitioned into a valuable and frequently employed motif in modern drug discovery. google.comcambridgemedchemconsulting.comnih.gov This surge in interest is largely attributable to the unique physicochemical properties that the oxetane moiety imparts to a molecule. acs.orgnih.gov Its small, polar, and three-dimensional nature can lead to improved aqueous solubility, metabolic stability, and lipophilicity profiles of drug candidates. acs.orgnih.gov

Initially, the perceived ring strain and potential for instability limited the widespread adoption of oxetanes. google.com However, extensive research has demonstrated that the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes exhibiting notable stability. google.comcambridgemedchemconsulting.com Pioneering work by Carreira and colleagues highlighted the use of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups, a strategy to block metabolic weak spots without the associated increase in lipophilicity. google.com This has led to an "oxetane rush" within the medicinal chemistry community, with the motif being incorporated into a growing number of clinical and preclinical drug candidates. google.comnih.govnih.gov

The reactivity of the strained oxetane ring is also being harnessed in synthetic chemistry, facilitating ring-opening reactions to access more complex molecular architectures. beilstein-journals.org This dual role, as both a stable structural component and a reactive intermediate, underscores the expanding importance of oxetane chemistry.

The Indispensable Role of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of organic chemistry and plays a critical role in the biological activity of a vast number of pharmaceuticals. doi.orgnih.gov It is estimated that approximately 25% of all commercialized drugs contain a carboxylic acid group. Its prevalence stems from its ability to engage in strong hydrogen bonding and electrostatic interactions, which are often key determinants in drug-target binding. doi.org

In organic synthesis, carboxylic acids are versatile intermediates, readily converted into a wide array of other functional groups such as esters, amides, and alcohols. google.com More recently, they have gained prominence as directing groups in C-H activation reactions and as precursors for radical generation in photoredox catalysis, enabling novel bond formations under mild conditions. sioc.ac.cnnih.govresearchgate.net The decarboxylative functionalization of carboxylic acids has emerged as a powerful strategy for the formation of C-C bonds. doi.orgsioc.ac.cnnih.gov

In medicinal chemistry, the acidic nature of the carboxyl group enhances water solubility at physiological pH. drughunter.com However, this same property can also present challenges, including limited membrane permeability and potential for metabolic liabilities such as the formation of reactive acyl glucuronides. drughunter.com This has spurred the development of carboxylic acid bioisosteres, functional groups that mimic the key interactions of a carboxylic acid while offering improved pharmacokinetic profiles. nih.govenamine.net

The Modulating Influence of Phenyl Substituents in Heterocyclic Frameworks

The phenyl group is a ubiquitous substituent in drug molecules and functional materials. Its incorporation into a heterocyclic framework, such as an oxetane (B1205548), can profoundly influence the molecule's properties and reactivity. The aromatic ring can engage in various non-covalent interactions, including π-π stacking and cation-π interactions, which can be crucial for molecular recognition and binding to biological targets.

The electronic nature of substituents on the phenyl ring can further fine-tune the properties of the entire molecule. chemrxiv.org Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing its interaction with electron-deficient biological targets. Conversely, electron-withdrawing groups can alter the acidity of nearby functional groups and influence the molecule's metabolic stability.

In the context of 3-phenyloxetane-3-carboxylic acid, the phenyl group is directly attached to the quaternary carbon of the oxetane ring. This benzylic position has unique reactivity. For instance, the stability of benzylic radicals generated at this position is a key factor in the success of decarboxylative functionalization reactions. nih.govresearchgate.net Computational studies have shown that the benzylic radicals within the strained oxetane ring exhibit enhanced stability and π-delocalization, which favors productive Giese addition reactions over undesired dimerization. smolecule.com

Defining the Research Landscape for 3 Phenyloxetane 3 Carboxylic Acid

Approaches to Oxetane Ring Construction with Phenyl Substitution

The construction of the strained four-membered oxetane ring presents a synthetic challenge. acs.org Several methodologies have been developed to efficiently access 3-phenyloxetanes, including intramolecular cyclization, photochemical reactions, and transition metal-catalyzed methods.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and effective method for forming the oxetane ring. magtech.com.cnacs.org These strategies typically involve the formation of a carbon-oxygen bond from a suitably functionalized acyclic precursor.

One of the most prevalent intramolecular approaches is the Williamson ether synthesis, which involves the cyclization of a 1,3-halohydrin or a related substrate with a base. acs.org For the synthesis of 3-phenyloxetanes, this would typically start from a precursor containing a phenyl group at the 2-position of a propane-1,3-diol derivative. One of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate or mesylate), and the other is deprotonated with a base to facilitate the nucleophilic attack and subsequent ring closure. The kinetics of forming the four-membered ring can be slow, often necessitating the use of strong bases and good leaving groups to achieve acceptable yields. acs.org

Another approach involves the cyclization of diol precursors under different conditions. For instance, the treatment of a 1,3-diol with a reagent that can activate both hydroxyl groups can lead to the formation of the oxetane ring.

A notable example of intramolecular cyclization is the synthesis of oxetanes from sp³ alcohols. This method involves the generation of a radical at the α-position of an alcohol, which then adds to a suitable alkene. The resulting intermediate possesses a leaving group that facilitates in situ cyclization to form the oxetane ring. nih.gov This strategy offers a direct route to oxetanes from readily available alcohol starting materials. nih.gov

Photochemical Reactions for Oxetane Scaffolds: Paternò–Büchi and Visible Light Photoredox Catalysis

Photochemical methods, particularly the Paternò–Büchi reaction, provide a powerful and direct route to oxetane rings. magtech.com.cncambridgescholars.comslideshare.net This [2+2] photocycloaddition occurs between a carbonyl compound and an alkene, initiated by the photoexcitation of the carbonyl group. cambridgescholars.comslideshare.netmdpi.com For the synthesis of 3-phenyloxetanes, this would typically involve the reaction of a phenyl-substituted carbonyl compound with an alkene, or a carbonyl compound with a phenyl-substituted alkene. The regioselectivity of the reaction is a key consideration and is influenced by the stability of the diradical intermediate formed upon addition of the excited carbonyl to the alkene. cambridgescholars.com

Historically, the Paternò–Büchi reaction has required the use of high-energy UV light, which can limit its applicability and scalability. chemrxiv.org Recent advancements have led to the development of visible light-mediated Paternò-Büchi reactions. These methods often employ a photocatalyst, such as an iridium-based complex, that absorbs visible light and then transfers the energy to the carbonyl substrate, initiating the cycloaddition. chemrxiv.org This approach offers milder reaction conditions and broader substrate scope. chemrxiv.org

Visible light photoredox catalysis has also emerged as a powerful tool for the functionalization of oxetanes. chemrxiv.orgescholarship.orgacs.orgnih.gov In the context of synthesizing derivatives of this compound, this can involve the decarboxylative alkylation of a pre-existing 3-aryl-3-carboxylic acid oxetane. chemrxiv.orgescholarship.org This method generates a tertiary benzylic radical at the 3-position of the oxetane, which can then react with various radical acceptors. chemrxiv.orgescholarship.org

Photochemical Method Description Key Features Reference(s)
Paternò–Büchi Reaction [2+2] photocycloaddition between a carbonyl compound and an alkene.Direct formation of the oxetane ring; regioselectivity is a key factor. magtech.com.cncambridgescholars.comslideshare.netmdpi.com
Visible Light-Mediated Paternò–Büchi Uses a photocatalyst to enable the reaction with visible light.Milder conditions, broader scope, avoids high-energy UV light. chemrxiv.org
Visible Light Photoredox Catalysis Decarboxylative functionalization of 3-aryl-3-carboxylic acid oxetanes.Generates tertiary benzylic radicals for C-C bond formation. chemrxiv.orgescholarship.orgacs.orgnih.gov

Transition Metal-Catalyzed Methods for Oxetane Formation

Transition metal catalysis offers another avenue for the synthesis of oxetanes. magtech.com.cnutexas.edu These methods often involve formal [2+2] cycloadditions or other catalytic cycles that facilitate the formation of the strained four-membered ring. While less common than intramolecular cyclization or photochemical methods for simple 3-phenyloxetanes, they provide access to a range of substituted oxetanes.

For example, Lewis acid-catalyzed asymmetric formal [2+2] cycloadditions have been developed to produce chiral oxetanes. acs.org These reactions can utilize various transition metal complexes, such as those based on copper or palladium, to react with activated alkenes. acs.org The choice of metal and ligand is crucial for achieving high yields and enantioselectivity. acs.org While not a direct route to this compound itself, these methods can provide chiral oxetane cores that can be further functionalized.

Introduction and Derivatization of the Carboxylic Acid Functional Group

Once the 3-phenyloxetane (B185876) core is established, the next critical step is the introduction or synthesis of the carboxylic acid group at the 3-position.

Direct Carboxylation and Carbonylation Strategies

Direct carboxylation of a 3-phenyloxetane precursor is a conceptually straightforward approach. This could potentially involve the deprotonation of the 3-position of 3-phenyloxetane to form an organometallic intermediate, followed by quenching with carbon dioxide. However, the acidity of the C-H bond at the 3-position of the oxetane ring can be a challenge.

Carbonylation reactions, which introduce a carbonyl group, could also be envisioned as a route to the carboxylic acid or its derivatives. utexas.edu However, there are limited examples of direct carbonylation at the 3-position of a pre-formed 3-phenyloxetane to yield the carboxylic acid.

A more common strategy involves the synthesis of the carboxylic acid from a precursor that already contains a suitable functional group at the 3-position. For instance, a recent two-step synthesis starts with a 3-aryl-oxetan-3-ol, which undergoes a catalytic Friedel-Crafts reaction followed by a mild oxidative cleavage to yield the desired 3-aryl-3-carboxylic acid oxetane. acs.orgnih.gov

Oxidation Pathways Leading to this compound

Oxidation of a precursor alcohol is a widely used and reliable method for the synthesis of carboxylic acids. In the context of this compound, this involves the oxidation of 3-phenyl-3-hydroxymethyloxetane.

A patented process describes the oxidation of 3-hydroxymethyl-oxetanes to the corresponding oxetane-3-carboxylic acids using an oxygen-containing gas in an aqueous alkaline medium with a palladium and/or platinum catalyst. google.comgoogle.com This method is advantageous due to the use of inexpensive reagents and generally provides the product in high yield and purity. google.com

Another approach involves a multi-step sequence starting from 3-oxetanone. google.com This includes a Wittig reaction, a coupling reaction to introduce the phenyl group, reduction of an ester group to a primary alcohol, and finally, oxidation of the alcohol to the carboxylic acid. google.com

More recent metal-free oxidation methods have also been developed for the conversion of primary alcohols to carboxylic acids. organic-chemistry.orgresearchgate.net These methods often utilize a hydrogen atom transfer (HAT) mechanism and can be highly selective, offering a sustainable alternative to metal-based oxidants. organic-chemistry.org

Starting Material Reagents and Conditions Product Reference(s)
3-Phenyl-3-hydroxymethyloxetaneO₂, Pd and/or Pt catalyst, aqueous NaOHThis compound google.comgoogle.com
3-Aryl-oxetan-3-ol1. Friedel-Crafts reaction; 2. Mild oxidative cleavage3-Aryl-3-carboxylic acid oxetane acs.orgnih.gov
3-OxetanoneMulti-step sequence including Wittig, coupling, reduction, and oxidation3-(Substituted phenyl)oxetane-3-carboxylic acid google.com

Decarboxylative Functionalization of Precursors to Form this compound Derivatives

Decarboxylative functionalization has emerged as a powerful method for the synthesis of 3,3-disubstituted oxetanes from readily available carboxylic acid precursors. This approach often involves the generation of a radical intermediate through the extrusion of carbon dioxide, which can then participate in various bond-forming reactions.

Visible light photoredox catalysis is a prominent strategy for the decarboxylative functionalization of 3-aryl-3-carboxylic acid oxetanes. acs.org This method facilitates the formation of tertiary benzylic oxetane radicals, which can subsequently undergo conjugate addition to activated alkenes. acs.org The reaction conditions are typically mild, and a diverse range of 3-aryl-3-alkyl substituted oxetanes can be prepared by varying both the radical acceptor and the oxetane acid precursor. acs.org For instance, simple acrylates, vinyl ketones, sulfones, phosphonates, nitriles, and medicinally relevant amides have been successfully employed as coupling partners. acs.org

The choice of the radical precursor is crucial for the success of these reactions. While precursors like bromides, chlorides, and oxalates have been investigated, 3-aryloxetane-3-carboxylic acids have proven to be particularly effective. acs.org The decarboxylation of these acids can be initiated by a photoredox catalyst under visible light irradiation, leading to the formation of the desired radical species. nih.gov

Another approach involves the use of hypervalent iodine(III) reagents, such as a combination of PhI(OAc)₂ and I₂, to mediate the decarboxylative acetoxylation of carboxylic acids with α-quaternary and benzylic carbon centers. beilstein-journals.org This metal-free method proceeds under mild conditions and provides access to acetates that can be subsequently hydrolyzed to the corresponding alcohols. beilstein-journals.org

The table below summarizes the key aspects of decarboxylative functionalization methods for preparing this compound derivatives.

Method Catalyst/Reagent Precursor Key Features Reference
Visible Light Photoredox CatalysisIr[dF(CF₃)ppy]₂(dtbbpy)⁺3-Aryl-3-carboxylic acid oxetanesMild conditions, broad scope of radical acceptors. acs.orgnih.gov
Hypervalent Iodine(III)-Mediated AcetoxylationPhI(OAc)₂ / I₂Carboxylic acids with α-quaternary or benzylic centersMetal-free, mild conditions, forms acetate (B1210297) intermediates. beilstein-journals.org

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral this compound analogues is of high importance for applications in medicinal chemistry. One notable approach involves the enantioselective opening of oxetanes. For example, (salen)Co(III) complexes have been shown to catalyze the enantioselective intramolecular ring-opening of oxetanes with alcohols, affording enantioenriched tetrahydrofurans. acs.org This strategy highlights the potential for activating oxetanes for highly enantioselective transformations. acs.org

Another strategy focuses on the stereoselective synthesis of α-glycosylated carboxylic acids using phenanthroline catalysis. nih.gov This method has been successful for adding alcohol nucleophiles to glycosyl bromide donors and has been extended to carboxylic acids, albeit with challenges related to the reactivity and acidity of the carboxylic acid. nih.gov The development of suitable catalysts and reaction conditions is crucial to achieve high yields and stereoselectivity. nih.gov

Furthermore, the synthesis of chiral α-SCF₃-β-ketoesters featuring a quaternary stereocenter has been achieved through the use of a chiral auxiliary. mdpi.com This method involves the diastereoselective trifluoromethylthiolation of chiral enamines. mdpi.com Such strategies could potentially be adapted for the stereoselective synthesis of chiral this compound derivatives.

The table below provides an overview of stereoselective synthesis strategies relevant to chiral this compound analogues.

Method Catalyst/Reagent Key Transformation Key Features Reference
Enantioselective Ring-Opening(salen)Co(III) complexesIntramolecular opening of oxetanes with alcoholsProvides enantioenriched tetrahydrofurans. acs.org
Stereoselective GlycosylationPhenanthroline derivativesAddition of carboxylic acids to glycosyl bromidesProduces α-glycosylated carboxylic acids. nih.gov
Diastereoselective ThiolationChiral auxiliaryTrifluoromethylthiolation of chiral enaminesCreates quaternary stereocenters. mdpi.com

Late-Stage Functionalization Strategies for Diverse this compound Structures

Late-stage functionalization is a powerful tool for rapidly diversifying complex molecules, including those containing the this compound scaffold. These methods introduce new functional groups into a molecule at a late step in the synthetic sequence, avoiding the need for de novo synthesis of each analogue.

One prominent strategy is C-H functionalization. For instance, the transannular C-H arylation of cycloalkane carboxylic acids has been developed, demonstrating the potential for selective functionalization of C(sp³)-H bonds. nih.gov This type of methodology could be applied to introduce aryl groups at specific positions on the oxetane ring or the phenyl substituent of this compound.

Furthermore, the late-stage deuteration of carboxylic acids at the β-C(sp³)–H position has been reported. researchgate.net This method utilizes a catalyst system that allows for reversible C-H activation, enabling the incorporation of deuterium (B1214612) from a deuterated solvent. researchgate.net Such a strategy could be valuable for introducing isotopic labels into this compound derivatives for use in mechanistic studies or as metabolic probes.

The development of Rh(III)-catalyzed N-amino-directed C-H coupling with 3-methyleneoxetan-2-ones provides another avenue for the synthesis of functionalized heterocycles containing a carboxylic acid group. organic-chemistry.org This reaction proceeds under mild conditions and offers a route to complex, carboxyl group-functionalized structures. organic-chemistry.org

The following table summarizes late-stage functionalization strategies applicable to the diversification of this compound structures.

Method Catalyst/Reagent Transformation Key Features Reference
Transannular C-H ArylationPalladium catalysts with specific ligandsSelective arylation of γ-C(sp³)-H bonds in cycloalkane carboxylic acids.Provides access to previously difficult-to-synthesize arylated carbocycles. nih.gov
Late-Stage β-C(sp³)–H DeuterationCatalyst systems enabling reversible C-H activationDeuteration of free carboxylic acids at the β-position.Allows for isotopic labeling of bioactive molecules. researchgate.net
Rh(III)-Catalyzed C-H CouplingRh(III) catalystsCoupling of hydrazines with 3-methyleneoxetan-2-ones.Efficient synthesis of 1,2-dihydroquinoline-3-carboxylic acids. organic-chemistry.org

Oxetane Ring Reactivity Pathways

The reactivity of the oxetane ring in this compound and related compounds is diverse, encompassing nucleophilic, electrophilic, and radical-mediated pathways. The presence of both a phenyl group and a carboxylic acid group at the C3 position introduces unique electronic and steric influences that govern the course of these reactions.

The ring-opening of oxetanes with nucleophiles is a fundamental reaction pathway that produces highly functionalized linear products. researchgate.net For 3,3-disubstituted oxetanes, this process often requires activation of the oxetane ring. researchgate.net

A significant reaction for this compound is intramolecular nucleophilic ring-opening, where the molecule's own carboxylic acid group participates in the reaction. nih.gov Many oxetane-carboxylic acids have been found to be unstable, isomerizing into cyclic lactones upon storage at room temperature or with gentle heating, without the need for an external catalyst. nih.gov This transformation is believed to proceed via an intramolecular protonation of the oxetane oxygen by the carboxylic acid, followed by the attack of the resulting carboxylate anion on one of the methylene (B1212753) carbons of the oxetane ring. nih.gov

For example, studies have shown that various 3-substituted and 3,3-disubstituted oxetane carboxylic acids undergo this isomerization. nih.gov

Starting Material (Oxetane-Carboxylic Acid)ConditionsProduct (Lactone)Outcome
3-(4-chlorophenyl)oxetane-3-carboxylic acidDioxane/water (10/1), 100 °C, 12 h5-(4-chlorophenyl)-1,4-dioxan-2-oneIsomerization
3-(thiophen-2-yl)oxetane-3-carboxylic acidDioxane/water (10/1), 100 °C, 12 h5-(thiophen-2-yl)-1,4-dioxan-2-oneIsomerization
3-(naphthalen-2-yl)oxetane-3-carboxylic acidDioxane/water (10/1), 100 °C, 12 h5-(naphthalen-2-yl)-1,4-dioxan-2-oneIsomerization
3-mesityloxetane-3-carboxylic acidDioxane/water (10/1), 100 °C, 12 hNo isomerizationStable

This table illustrates the isomerization of various oxetane-carboxylic acids into lactones under thermal conditions, as well as the stability of sterically hindered examples. Data sourced from nih.gov.

Intermolecular nucleophilic ring-opening reactions with external nucleophiles such as alcohols, thiols, and amines are also possible but typically require activation by a Lewis or Brønsted acid to facilitate the cleavage of the C-O bond. researchgate.netchemrxiv.org

Electrophilic ring-opening reactions are initiated by the interaction of an electrophile, typically a proton or a Lewis acid, with the lone pair of electrons on the oxetane's oxygen atom. researchgate.net This activation makes the ring's carbon atoms more susceptible to nucleophilic attack. researchgate.net In the case of 3-aryloxetane derivatives, this activation can lead to the formation of a stabilized tertiary carbocation at the C3 position. chimia.ch

Research on the related 3-aryloxetan-3-ols demonstrates this principle effectively. Using Lewis or Brønsted acid catalysts, these oxetanols can be dehydrated to generate an oxetane carbocation. chimia.ch This reactive intermediate can then be trapped by various nucleophiles. For instance, reaction with phenol (B47542) nucleophiles in the presence of a Lewis acid can result in a Friedel-Crafts reaction followed by an intramolecular ring-opening by the phenolic oxygen to yield dihydrobenzofuran products. chimia.ch While these examples start from the corresponding alcohol, the mechanism of acid-catalyzed activation and subsequent ring-opening is directly relevant to the reactivity of this compound under strongly acidic conditions. acs.orgchemrxiv.org

The oxetane ring can undergo cleavage through radical pathways, providing an alternative to ionic ring-opening mechanisms. A notable method involves cobalt-catalyzed radical ring-opening. researchgate.net In this process, a combination of vitamin B12 (a cobalt complex) and a Lewis acid activator like trimethylsilyl (B98337) bromide (TMSBr) can generate an alkyl radical from 3-phenyloxetane. researchgate.net The reaction is initiated by the Lewis acid activating the oxetane, followed by attack by a reduced cobalt species to form an alkylated Co-complex. Homolytic cleavage of the cobalt-carbon bond then releases a nucleophilic γ-bromo-α-phenyl-α-alkoxy radical, which can participate in subsequent reactions such as Giese-type additions or cross-couplings. researchgate.net

Another example of a radical process is the dual iron-nickel catalytic hydroarylation of olefins, which can be used to synthesize 3-alkyl-3-aryloxetanes. beilstein-journals.org The proposed mechanism involves the generation of a tertiary carbon-centered radical which then participates in a cross-coupling cycle. beilstein-journals.org While a synthetic method, it highlights the viability of radical intermediates involving the oxetane core. beilstein-journals.org

Acid catalysis is a common and effective method for promoting the ring-opening of oxetanes. researchgate.netacs.org The reaction is initiated by protonation of the oxetane oxygen, which significantly weakens the C-O bonds and facilitates nucleophilic attack. researchgate.net For this compound, the carboxylic acid moiety itself can act as the proton source and the nucleophile, leading to the intramolecular isomerization into a lactone, as detailed previously. nih.gov This process is particularly relevant in reactions requiring heat. nih.gov

Under strongly acidic conditions with external nucleophiles, the ring-opening is also prevalent. nih.govacs.org The stability of the 3,3-disubstituted oxetane ring is significantly compromised in the presence of strong acids, which can lead to the formation of diol byproducts or polymerization. chemrxiv.orgchimia.ch The presence of an internal nucleophile, such as the alcohol or amine functionality, in other 3,3-disubstituted oxetanes has been shown to make them more susceptible to ring-opening under acidic conditions. nih.govacs.org

Ring expansion, while a known reaction pathway for strained rings, is less commonly documented for this compound itself. However, related processes demonstrate the principle. For instance, the Brønsted acid-catalyzed reaction of 3-aryloxetan-3-ols with 1,2-diols results in the formation of 1,4-dioxanes. nih.gov This transformation involves an initial intermolecular reaction to form an ether, followed by an intramolecular, acid-catalyzed ring-opening of the oxetane by the tethered hydroxyl group, effectively expanding the ring system into a new six-membered heterocycle. nih.gov

Ring expansion reactions transform the four-membered oxetane ring into larger heterocyclic systems, such as five- or six-membered rings. These reactions are valuable for accessing diverse molecular scaffolds. acs.org While the synthesis of oxetanes can involve the ring expansion of epoxides, the expansion of the oxetane ring itself is also a key transformation. acs.orgbeilstein-journals.org

As mentioned, the acid-catalyzed annulation of 3-aryloxetan-3-ols with 1,2-diols to form 1,4-dioxanes is a prime example of a process that uses the oxetane as a synthetic intermediate for building larger rings. nih.gov This strategy highlights the use of oxetanes not just as stable motifs but also as reactive building blocks that undergo ring-opening as part of a tandem reaction sequence to generate new heterocyclic structures. chimia.ch Such intramolecular cyclization strategies following an initial intermolecular reaction have been successfully employed for the synthesis of various heterocycles from pre-functionalized oxetane intermediates. nih.gov

The chemical stability of the oxetane ring is highly dependent on its substitution pattern. acs.org The 3,3-disubstituted pattern found in this compound confers a significant degree of stability compared to mono-substituted or 2-substituted oxetanes. doi.orgnih.govacs.org This enhanced stability is attributed to the steric shielding provided by the two substituents at the C3 position, which impedes the approach of external nucleophiles. nih.gov

Comprehensive studies have evaluated the tolerance of the 3,3-disubstituted oxetane core to a wide range of common reaction conditions used in organic and medicinal chemistry. chemrxiv.orgchemrxiv.org These studies have shown that the ring is surprisingly robust and compatible with many transformations. chemrxiv.org However, this stability is not absolute. nih.gov The ring remains susceptible to cleavage under certain conditions, most notably in the presence of strong acids or high temperatures. acs.org The presence of the carboxylic acid group in this compound introduces a specific liability: the potential for intramolecular acid-catalyzed ring-opening to form a lactone, especially upon heating. doi.orgnih.gov

Below is a summary of the general stability of the 3,3-disubstituted oxetane core under various reaction conditions.

Reaction TypeConditionsStability of Oxetane RingReference(s)
Hydrolysis (Basic) NaOH, LiOHStable, allows for hydrolysis of adjacent esters/nitriles chemrxiv.org
Hydrolysis (Acidic) Strong acids (e.g., HCl)Unstable, prone to ring-opening acs.orgchemrxiv.org
Oxidation KMnO₄, TEMPO/PIDAGenerally stable chemrxiv.org
Reduction NaBH₄, LiAlH₄ (low temp)Generally stable, allows reduction of adjacent carbonyls/esters chemrxiv.org
C-C Coupling Suzuki, SonogashiraStable under typical basic/neutral conditions chemrxiv.org
Acylation/Alkylation Basic conditions (e.g., with Et₃N, Hunig's base)Stable chemrxiv.org
Deoxyfluorination DAST, Morph-DAST on adjacent alcoholStable at low temperatures chemrxiv.org
Thermal Stress Heating (e.g., 100 °C)Can be unstable, especially with internal nucleophiles nih.gov

This table summarizes the chemical stability of the 3,3-disubstituted oxetane core under a variety of common synthetic conditions. Data sourced from acs.orgnih.govchemrxiv.org.

Transformations and Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a key functional handle that can undergo a variety of transformations, including decarboxylation and derivatization. Furthermore, it has the potential to act as a directing group in C-H functionalization reactions.

Decarboxylation Reactions of this compound

The decarboxylation of this compound, particularly the 3-aryl substituted variants, has been effectively achieved through visible-light photoredox catalysis. nih.govgoogle.comnih.gov This method provides a mild and efficient route to generate tertiary benzylic radicals centered on the oxetane ring. The process involves the single-electron oxidation of the carboxylate to form a carboxyl radical, which then readily extrudes carbon dioxide to yield the desired radical intermediate.

This radical can then participate in various carbon-carbon bond-forming reactions. For instance, it can undergo a Giese addition to activated alkenes, such as acrylates, vinyl ketones, and vinyl sulfones, to produce a range of 3,3-disubstituted oxetanes. nih.govnih.gov The reaction is tolerant of a variety of functional groups on both the alkene and the aryl ring of the oxetane precursor. google.com

The general mechanism for the photoredox-catalyzed decarboxylative alkylation is depicted below:

StepDescription
1. Catalyst Excitation A photoredox catalyst (e.g., an iridium or ruthenium complex) absorbs visible light and is promoted to an excited state.
2. Single Electron Transfer (SET) The excited photocatalyst oxidizes the carboxylate of this compound to a carboxyl radical.
3. Decarboxylation The unstable carboxyl radical rapidly loses CO2 to form a tertiary benzylic oxetane radical.
4. Radical Addition The tertiary radical adds to an activated alkene (Michael acceptor).
5. Reduction and Protonation The resulting radical intermediate is reduced by the reduced form of the photocatalyst and subsequently protonated to yield the final product.

This decarboxylative strategy has been shown to be a valuable tool for the synthesis of complex oxetane-containing molecules, which are of significant interest in medicinal chemistry. nih.govgoogle.com

Derivatization to Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid functionality of this compound can be converted into a variety of derivatives, such as esters and amides, which are common transformations in organic synthesis. The synthesis of these derivatives is often a key step in the preparation of more complex molecules and for biological evaluation.

Esterification of this compound can be achieved through standard methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.govsynthonix.com However, it is important to note that some oxetane-carboxylic acids can be unstable and prone to isomerization into lactones, especially upon heating or in the presence of strong acids. lookchem.comnih.gov Therefore, milder, base-catalyzed esterification methods, for example, using alkyl halides in the presence of a non-nucleophilic base, may be preferred to avoid ring-opening or rearrangement. nih.gov

Similarly, amides can be prepared by coupling the carboxylic acid with an amine. This typically requires the use of a coupling agent, such as a carbodiimide, to activate the carboxylic acid towards nucleophilic attack by the amine. The synthesis of amides from carboxylic acids is a fundamental reaction in medicinal chemistry for the generation of libraries of compounds for drug discovery. lookchem.com

The general approaches for the derivatization are summarized in the following table:

DerivativeReagents and Conditions
Esters Alcohol, Acid Catalyst (e.g., H2SO4)
Alkyl Halide, Base (e.g., Cs2CO3)
Amides Amine, Coupling Agent (e.g., DCC, EDC)

C-H Functionalization Directed by the Carboxyl Group in Oxetane Systems

The carboxyl group is a well-established directing group for transition metal-catalyzed C-H functionalization reactions, enabling the selective modification of C-H bonds at positions ortho to the carboxyl group in aromatic systems. While direct examples of the carboxyl group of this compound directing C-H functionalization on the phenyl ring are not extensively reported, the principles of this strategy are applicable.

In such a reaction, the carboxylate would coordinate to a transition metal catalyst, such as palladium or rhodium, positioning the metal in proximity to the ortho C-H bonds of the phenyl ring. This facilitates the cleavage of a C-H bond and the formation of a carbon-metal bond, which can then undergo further reactions, such as arylation, alkenylation, or alkylation. nih.gov

A plausible catalytic cycle for a hypothetical ortho-C-H arylation directed by the carboxyl group is outlined below:

StepDescription
1. Coordination The carboxylate of this compound coordinates to a metal center (e.g., Pd(II)).
2. C-H Activation The metal catalyst cleaves an ortho C-H bond of the phenyl ring to form a palladacycle intermediate.
3. Oxidative Addition An aryl halide oxidatively adds to the palladium center.
4. Reductive Elimination The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(II) catalyst.

This strategy, if applied successfully to this compound, would provide a powerful method for the late-stage functionalization of this scaffold, allowing for the rapid generation of diverse analogues.

Reactivity and Electronic Effects of the Phenyl Substituent

The phenyl group in this compound is not merely a passive substituent but actively participates in and influences the reactivity of the molecule. Its electronic properties can be modulated through aromatic substitution reactions, and it plays a crucial role in stabilizing radical intermediates.

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is governed by the electronic nature of the substituents on the phenyl ring. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the oxetane ring, being an ether-like substituent, is generally considered to be an activating, ortho-, para-directing group.

In the case of 3-phenyloxetane, nitration with nitric acid in dichloromethane (B109758) has been shown to result in a mixture of ortho- and para-nitrated products, which is consistent with the directing effect of the oxetane substituent. However, this reaction is also accompanied by the opening of the oxetane ring, highlighting the sensitivity of the four-membered ring to the reaction conditions. For this compound, the combined electronic effects of the deactivating carboxyl group and the activating oxetane substituent would lead to a more complex reactivity profile. It is expected that the deactivating effect of the carboxyl group would make the phenyl ring less reactive towards electrophiles compared to unsubstituted benzene.

Modulation of Radical Reactivity by Phenyl Groups

The phenyl group plays a critical role in modulating the reactivity of radical intermediates generated from this compound. The decarboxylation of this acid, as discussed in section 3.2.1, leads to the formation of a tertiary benzylic radical. The stability of this radical is significantly influenced by the delocalization of the unpaired electron into the adjacent phenyl ring.

Computational studies have shown that benzylic radicals within a strained ring system, such as an oxetane, are less stable and have more π-delocalization compared to their acyclic counterparts. nih.gov This increased delocalization leads to a lower spin density at the benzylic carbon, which in turn minimizes radical dimerization and favors the desired Giese addition product formation. nih.govgoogle.comnih.gov The strained nature of the oxetane ring in this compound is therefore crucial for the success of its decarboxylative functionalization reactions.

Intermolecular and Intramolecular Interactions Influencing Reactivity in this compound

The reactivity of this compound is not solely dictated by the inherent strain of the oxetane ring but is profoundly influenced by a complex interplay of non-covalent forces, both within the molecule (intramolecular) and with its environment (intermolecular). These interactions modulate the stability of the ground state, the transition states of potential reactions, and ultimately, the observable chemical outcomes.

Intermolecular Interactions:

The primary intermolecular interactions influencing the reactivity of this compound are hydrogen bonding and van der Waals forces. The oxetane ring itself, due to the strained C-O-C bond angle, presents exposed oxygen lone pairs, making it a potent hydrogen-bond acceptor. acs.orgnih.gov This capacity is even greater than that of less strained cyclic ethers like tetrahydrofuran (B95107) and many common carbonyl groups. acs.orgnih.gov

The carboxylic acid moiety of the molecule is both a hydrogen-bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). This dual nature allows for the formation of complex hydrogen-bonded networks in the condensed phase, either with other molecules of the same type (self-association) or with solvent molecules.

In protic solvents, such as water or alcohols, solvent molecules can form hydrogen bonds with both the oxetane oxygen and the carboxylic acid group. This solvation can stabilize the ground state of the molecule. However, it can also facilitate reactions such as ring-opening by stabilizing charged intermediates that may form. Conversely, in aprotic, non-polar solvents, the dominant intermolecular interaction is the formation of hydrogen-bonded dimers between two molecules of this compound.

The phenyl group also contributes to intermolecular interactions through van der Waals forces and potential π-π stacking with other aromatic systems. These interactions, while weaker than hydrogen bonds, can influence the packing of the molecules in the solid state and the local solvent structure in solution.

The interplay of these intermolecular forces can have a significant impact on reactivity. For instance, the rate and regioselectivity of reactions involving the oxetane ring can be influenced by the polarity of the solvent. researchgate.net

Illustrative Data on Solvent Effects on Reactivity:

SolventDielectric Constant (ε)Predominant Intermolecular Interaction with SoluteExpected Impact on Nucleophilic Ring-Opening
Dioxane2.2Weak dipole-dipoleBaseline reactivity
Tetrahydrofuran (THF)7.6Hydrogen bond acceptor with COOHModerate rate enhancement
Methanol33.0Hydrogen bonding (donor & acceptor)Significant rate enhancement, potential for solvolysis
Water80.1Strong hydrogen bonding networkHighest rate enhancement, increased likelihood of side reactions

This table is illustrative and based on general principles of solvent effects on reactions involving polar and charged species. The exact quantitative effects would require specific experimental data for this compound.

Intramolecular Interactions:

Several key intramolecular interactions govern the conformation and reactivity of this compound. The substitution at the C3 position with both a bulky phenyl group and a carboxylic acid group forces the oxetane ring into a puckered conformation to alleviate steric strain and eclipsing interactions. acs.org

A critical intramolecular interaction is the potential for hydrogen bonding between the carboxylic acid proton and the oxygen atom of the oxetane ring. This would form a five-membered ring-like structure, which can have a significant stabilizing effect. This intramolecular hydrogen bond would influence the acidity of the carboxylic acid and the Lewis basicity of the oxetane oxygen.

Furthermore, the electronic effects of the substituents play a crucial role. The phenyl group is generally considered to be electron-withdrawing via an inductive effect, which can influence the electron density distribution within the oxetane ring. The carboxylic acid group is also strongly electron-withdrawing. These inductive effects can impact the stability of any potential carbocationic intermediates that might form during acid-catalyzed ring-opening reactions.

A significant aspect of the intramolecular landscape of this molecule is the potential for intramolecular cyclization. The carboxylic acid group can act as an internal nucleophile, attacking the electrophilic carbon of the oxetane ring (adjacent to the oxygen). This can lead to an intramolecular ring-opening followed by lactonization. doi.orgnih.gov This isomerization has been observed in other oxetane-carboxylic acids, sometimes occurring even upon storage at room temperature or with gentle heating, without the need for an external catalyst. nih.gov The stability of the resulting lactone provides a thermodynamic driving force for this rearrangement. The 1,3-relationship of the nucleophilic carboxylic acid and the electrophilic oxetane carbon is crucial; this specific arrangement can, under certain conditions, be prone to this intramolecular reaction. rsc.org

Comparative Stability of Substituted Oxetane-3-Carboxylic Acids:

Substituent at C3 (in addition to COOH)Key Intramolecular FactorsPredicted Stability / Propensity for Isomerization
MethylLower steric bulk compared to phenyl.Moderately stable, isomerization possible.
PhenylSignificant steric bulk, electronic effects.Potentially less stable due to strain, isomerization to a lactone is a likely pathway. nih.gov
Bulky alkyl (e.g., tert-Butyl)High steric hindrance may disfavor the transition state for isomerization.May exhibit higher stability against isomerization compared to the phenyl derivative. nih.gov

This table presents a qualitative prediction based on established principles of steric and electronic effects on the stability and reactivity of oxetane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For carboxylic acids, the acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm. libretexts.org This broadness is a result of hydrogen bonding. libretexts.org Protons on carbons adjacent to the carboxylic acid group are also deshielded and typically resonate in the 2-3 ppm range. libretexts.org In the case of this compound, the protons of the phenyl group would be expected in the aromatic region, typically between 7 and 8 ppm. The methylene protons of the oxetane ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other.

A representative, though not specific to this exact compound, ¹H NMR spectrum of a similar structure, 4-Chloro-2-methoxybenzoic acid, shows the carboxylic acid proton as a small signal at 12.9 ppm. stackexchange.com The peak's small size is attributed to proton exchange at room temperature. stackexchange.com

Carbon-13 (¹³C) NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy offers direct insight into the carbon framework of the molecule. bhu.ac.in The carbonyl carbon of a carboxylic acid is characteristically found in a highly deshielded region of the spectrum, typically between 160 and 180 ppm. libretexts.orglibretexts.org This is due to the strong deshielding effect of the attached oxygen atoms. libretexts.org The carbons of the phenyl group would generate signals in the aromatic region, generally between 125 and 170 ppm. oregonstate.edu The quaternary carbon of the oxetane ring, bonded to both the phenyl group and the carboxylic acid, would likely appear as a weak signal. The methylene carbons of the oxetane ring would be expected in the range of 60-80 ppm, characteristic of carbons bonded to an ether oxygen. oregonstate.edu

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

Functional GroupTypical Chemical Shift (ppm)
Carboxylic Acid (C=O)160 - 180 libretexts.orglibretexts.org
Aromatic (C-H, C-C)125 - 170 oregonstate.edu
Oxetane (CH₂)60 - 80 oregonstate.edu
Quaternary CarbonVaries, often weak signal

Advanced Two-Dimensional (2D) NMR Methods

To unambiguously assign all proton and carbon signals and to determine the complete connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, helping to trace the proton networks within the phenyl and oxetane rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These experiments would be crucial in definitively linking the phenyl and carboxylic acid groups to the C3 position of the oxetane ring. For similar complex structures, techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) have been used to understand the spatial proximity of different parts of the molecule. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these is the very broad O-H stretching vibration of the carboxylic acid, which typically appears in the region of 3300-2500 cm⁻¹. vscht.czlibretexts.org This broadness is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. libretexts.orguobabylon.edu.iq

The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp absorption band. For saturated carboxylic acids, this peak is typically found between 1730 and 1700 cm⁻¹. spectroscopyonline.com The C-O stretching vibration of the carboxylic acid is also observable, usually in the 1320-1210 cm⁻¹ region. spectroscopyonline.com Additionally, a broad O-H wagging peak can often be seen around 960-900 cm⁻¹. spectroscopyonline.com

The presence of the aromatic phenyl group would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz The oxetane ring would exhibit C-O stretching vibrations, typically in the 1260–1000 cm⁻¹ range. uobabylon.edu.iq

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Frequency (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (very broad) vscht.czlibretexts.org
Carboxylic AcidC=O Stretch1730 - 1700 spectroscopyonline.com
Carboxylic AcidC-O Stretch1320 - 1210 spectroscopyonline.com
Carboxylic AcidO-H Wag960 - 900 (broad) spectroscopyonline.com
Aromatic RingC-H Stretch> 3000 vscht.cz
Aromatic RingC=C Stretch1600 - 1450 vscht.cz
OxetaneC-O Stretch1260 - 1000 uobabylon.edu.iq

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₁₀O₃. fluorochem.co.uk In mass spectrometry, a molecular ion peak (M⁺) would be expected, although for some carboxylic acids, it can be weak. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often too low to be of significant diagnostic use. libretexts.org However, the presence of the phenyl group in this compound would lead to characteristic UV absorptions. Aromatic systems typically exhibit two main absorption bands: a strong primary band (E-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure between 250 and 280 nm. The conjugation of the phenyl ring with the rest of the molecule could influence the exact position and intensity of these absorptions.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. core.ac.uk It is particularly useful for identifying the structural fingerprint of a compound. The Raman spectrum of this compound would be characterized by vibrations from its three main components: the phenyl ring, the carboxylic acid group, and the oxetane ring.

Key expected Raman signals can be assigned to specific molecular vibrations:

Phenyl Ring Vibrations: The aromatic ring gives rise to several characteristic bands. The C=C stretching vibrations within the ring typically appear in the 1625-1590 cm⁻¹ region. uliege.be Aromatic C-H stretching vibrations are expected around 3000 cm⁻¹. nepjol.info The aromatic ring breathing mode, a symmetric vibration of the entire ring, is also a classic Raman-active band. core.ac.uk

Carboxylic Acid Vibrations: The carboxylic acid group has distinct vibrational signatures. The C=O stretching vibration of a carboxylic acid is typically observed between 1715 and 1680 cm⁻¹. uliege.be Dimerization through hydrogen bonding, common in carboxylic acids in the solid state, can influence the position of this band. rsc.org The O-H stretching of the carboxyl group gives a broad band in the 3300-2500 cm⁻¹ range. nepjol.info

Oxetane Ring Vibrations: The strained four-membered oxetane ring will exhibit characteristic stretching and deformation modes. The C-C and C-O bond stretching vibrations within the ring are expected, though their exact frequencies can be complex and coupled with other vibrations.

The table below summarizes the expected characteristic Raman shifts for the primary functional groups present in the molecule.

Vibrational ModeFunctional GroupCharacteristic Raman Shift (cm⁻¹)
C-H StretchPhenyl Ring~3000
C=C StretchPhenyl Ring1590 - 1625
Ring BreathingPhenyl Ring~1000
C=O StretchCarboxylic Acid1680 - 1715
O-H StretchCarboxylic Acid2500 - 3300 (broad)
C-O-C StretchOxetane Ring980 - 1050
Ring Puckering/DeformationOxetane Ring< 500

This table is based on typical frequency ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique can provide exact bond lengths, bond angles, and torsional angles, offering a complete structural map of the molecule.

While the specific crystallographic data for this compound itself is not detailed in the reviewed literature, the technique has been successfully applied to confirm the structures of its derivatives. For instance, X-ray crystallography was used to characterize a bis-homologation product derived from a related oxetane acid, confirming the connectivity and stereochemistry following a chemical transformation. researchgate.netacs.org In another study, the structure of a TEMPO adduct of an oxetane radical, generated from the parent carboxylic acid, was unambiguously confirmed by X-ray crystallography. nih.govresearchgate.net

Analysis of a substituted oxetane ring by X-ray diffraction reveals key structural features. The four-membered ring is not planar and adopts a "puckered" conformation to relieve some of the inherent ring strain. acs.org This puckering is a critical structural parameter. The technique precisely measures the C-O and C-C bond lengths within the oxetane ring, as well as the internal bond angles, which deviate significantly from those of unstrained, open-chain ethers and alkanes. acs.org

The table below lists typical structural parameters for an oxetane ring system as determined by X-ray diffraction studies. acs.org

Structural ParameterBond/AngleTypical Value
Bond LengthC-O~1.46 Å
Bond LengthC-C~1.53 Å
Bond AngleC-O-C~90.2°
Bond AngleC-C-O~92.0°
Bond AngleC-C-C~84.8°
Puckering Angle-~16° (for substituted oxetanes)

These values are for the unsubstituted oxetane ring or representative substituted examples and provide a baseline for the expected geometry of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-phenyloxetane-3-carboxylic acid. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the molecule's electronic landscape and thermodynamic stability. researchgate.netnih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. researchgate.net For aromatic carboxylic acids, these values are crucial for predicting their behavior in chemical and biological systems. researchgate.net

Computational studies on related oxetane (B1205548) systems highlight the influence of the strained four-membered ring on electronic properties. nih.gov The inherent ring strain, a consequence of non-ideal bond angles, significantly impacts the molecule's stability and reactivity. acs.orgethz.ch This strain can lead to unique chemical behaviors not observed in unstrained analogues. nih.gov For example, the introduction of substituents on the oxetane ring can alter the degree of puckering to relieve unfavorable eclipsing interactions. acs.org

The stability of oxetane-carboxylic acids can be compromised, as some have been observed to isomerize into lactones, a process that can be influenced by temperature and storage conditions. nih.gov This inherent instability, sometimes occurring without external catalysts, is a crucial consideration in their synthesis and handling. nih.gov

Table 1: Representative Theoretical Parameters for Aromatic Carboxylic Acids

ParameterDescriptionTypical Computational MethodSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.DFT (e.g., B3LYP/6-311G(d,p))Relates to the ability to donate electrons. researchgate.net
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.DFT (e.g., B3LYP/6-311G(d,p))Relates to the ability to accept electrons. researchgate.net
HOMO-LUMO Gap Energy difference between HOMO and LUMO.DFT (e.g., B3LYP/6-311G(d,p))Indicates chemical reactivity and stability. researchgate.net
Heat of Formation The change in enthalpy during the formation of the compound from its constituent elements.Semi-empirical (e.g., AM1, PM3) or Ab initioA measure of thermodynamic stability. researchgate.net
Dipole Moment A measure of the net molecular polarity.DFT, HFInfluences intermolecular interactions and solubility. researchgate.net

This table provides a generalized overview of parameters studied for aromatic carboxylic acids; specific values for this compound require dedicated computational studies.

Mechanistic Studies of Reactions Involving this compound

Computational studies are instrumental in mapping the reaction pathways of this compound. A significant area of investigation is its use as a precursor for generating tertiary benzylic radicals through photoredox-catalyzed decarboxylation. nih.govresearchgate.netchemrxiv.org

This process involves the following key steps, which can be modeled computationally:

Deprotonation: The carboxylic acid is deprotonated to form a carboxylate.

Single-Electron Transfer (SET): An excited photocatalyst accepts an electron from the carboxylate, generating a carboxyl radical. smolecule.com

Decarboxylation: The carboxyl radical rapidly loses carbon dioxide (CO2) to form a tertiary benzylic oxetane radical. researchgate.netsmolecule.com The rate constant for this step is computationally estimated to be very high, around 10¹⁰ s⁻¹. smolecule.com

Radical Addition: The resulting radical undergoes conjugate addition to an activated alkene, forming a new carbon-carbon bond. researchgate.netacs.org

Furthermore, computational models can explore unintended reaction pathways, such as the isomerization of oxetane-carboxylic acids into lactones. nih.gov The proposed mechanism for this isomerization involves the intramolecular activation and ring-opening of a protonated oxetane intermediate. smolecule.com

Conformational Analysis and Ring Pucker Dynamics of the Oxetane Ring

Conformational analysis of the oxetane ring in this compound can be performed using computational methods to map the potential energy surface associated with ring dynamics. The unsubstituted oxetane ring has a specific puckering angle and bond angles (C–O–C ≈ 90.2°, C–C–O ≈ 92.0°, C–C–C ≈ 84.8°) that reflect its inherent strain. acs.org

The introduction of bulky substituents, such as the phenyl and carboxylic acid groups at the C3 position, significantly influences the ring's preferred conformation. acs.org Computational modeling can predict the most stable puckered state and the energy barriers between different conformations. This dynamic behavior is crucial as it can affect how the molecule interacts with other molecules, including enzymes or reagents. acs.org For example, computational studies on the well-known oxetane-containing natural product, paclitaxel (B517696) (Taxol), have suggested that the oxetane ring acts as a "conformational lock," rigidifying the structure. acs.org

Theoretical Investigations of Radical Intermediates and Transition States

The study of transient species like radical intermediates and transition states is a cornerstone of mechanistic chemistry, and computational methods are essential for their characterization. sioc-journal.cn For this compound, the key radical intermediate is the tertiary benzylic radical formed after decarboxylation. nih.govresearchgate.net

Computational studies have systematically investigated the influence of the strained oxetane ring on the stability and reactivity of this radical. nih.govchemrxiv.org Key findings from these theoretical investigations include:

Reduced Radical Stability: Benzylic radicals within the strained four-membered ring are less stable compared to their unstrained acyclic counterparts. nih.gov This decreased stability makes them more reactive.

Enhanced π-Delocalization: The strain promotes greater delocalization of the radical's spin density into the adjacent phenyl ring. nih.govresearchgate.net This delocalization is a stabilizing factor that, paradoxically, also reduces the likelihood of radical dimerization, thereby favoring the desired conjugate addition reaction. researchgate.net

Transition State Analysis: Computational modeling of the transition states for the Giese addition reveals why the reaction is efficient for oxetane-based radicals. The high ring strain of the starting radical is released during the formation of the less-strained product, making the reaction thermodynamically favorable (exergonic) and irreversible. chemrxiv.orgacs.org

These theoretical insights explain the experimental observation that 3-aryl-oxetane carboxylic acids are excellent precursors for generating radicals in photoredox catalysis. nih.govresearchgate.net

Table 2: Comparison of Computed Properties for Strained vs. Unstrained Benzylic Radicals

PropertyBenzylic Radical on Oxetane RingUnstrained Benzylic RadicalRationale/Significance
Radical Stability LowerHigherRing strain destabilizes the radical, increasing its reactivity. nih.gov
Spin Delocalization More extensive into aryl ringLess extensiveHybridization changes due to strain promote π-delocalization, reducing radical dimerization. researchgate.net
Giese Addition Energetics Exergonic / IrreversibleReversible / Near-thermoneutralRelease of ring strain provides a strong thermodynamic driving force for the reaction. researchgate.netchemrxiv.org
Dimerization Tendency LowerHigherLower spin density at the benzylic carbon disfavors dimerization. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a valuable tool for structure verification and interpretation of experimental spectra. nih.gov For this compound, methods like DFT can be used to calculate NMR and IR spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com By optimizing the molecule's geometry and then performing a GIAO calculation, a theoretical spectrum can be generated. Comparing these calculated shifts with experimental data helps confirm the molecular structure. mdpi.com Good agreement between theoretical and experimental values is often achieved, especially when appropriate computational levels and scaling factors are used. nih.govmdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated. nih.gov This computed IR spectrum shows the characteristic absorption bands for functional groups, such as the C=O stretch of the carboxylic acid, the C-O-C stretch of the oxetane ether, and various vibrations associated with the phenyl ring. Comparing the calculated vibrational modes with an experimental IR spectrum aids in the assignment of spectral peaks. nih.gov

These predictive capabilities are particularly useful for identifying reaction products, understanding conformational isomers, and gaining a deeper understanding of the molecule's vibrational and electronic properties. nih.govmdpi.com

Applications in Advanced Organic Synthesis and Medicinal Chemistry

3-Phenyloxetane-3-carboxylic Acid as a Synthetic Building Block for Complex Molecules

This compound and its derivatives are valuable building blocks in organic synthesis, providing a versatile scaffold for the construction of more complex molecular architectures. The presence of two key functional handles—the carboxylic acid and the phenyl group—on a strained, three-dimensional oxetane (B1205548) ring allows for diverse and subsequent chemical modifications. The carboxylic acid moiety can be readily converted into a wide range of other functional groups, including esters, amides, and alcohols, enabling its incorporation into larger structures through well-established synthetic protocols.

The 3,3-disubstituted oxetane framework is particularly stable, making it a robust component that can withstand a variety of reaction conditions. chemrxiv.org This stability allows chemists to perform extensive chemical transformations on other parts of a molecule without risking the degradation of the oxetane core. chemrxiv.org Synthetic pathways to various 3,3-disubstituted oxetanes, including those with aryl (phenyl) and carboxylic acid residues, have been developed, underscoring their utility as foundational materials for creating intricate molecules designed to modulate metabolic and physicochemical properties. acs.orgresearchgate.net The incorporation of the this compound motif is a strategic choice for introducing a non-planar, polar, and rigid element into a target molecule, which can significantly influence its biological activity and pharmacokinetic profile.

Oxetane-based Bioisosterism and its Impact on Drug Discovery

The oxetane ring has emerged as a powerful tool in modern medicinal chemistry, largely due to its successful application as a bioisostere for common functional groups. kara5.live Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design used to optimize a lead compound's properties. The oxetane moiety has proven to be an effective surrogate for several key groups, leading to significant improvements in drug-like characteristics. acs.orgacs.org

One of the most influential applications of oxetanes in drug discovery is their use as a bioisosteric replacement for carbonyl (C=O) and gem-dimethyl groups. acs.orgacs.org While gem-dimethyl groups are often incorporated into drug candidates to block sites of metabolic oxidation, this modification invariably increases the molecule's lipophilicity, which can negatively affect its solubility and other pharmacokinetic properties. acs.org The oxetane ring provides a solution by offering similar steric bulk to the gem-dimethyl group but with significantly increased polarity and reduced lipophilicity. enamine.netu-tokyo.ac.jp This substitution can lead to dramatic improvements in aqueous solubility and metabolic stability. researchgate.netscirp.org

The oxetane ring is also an effective mimic of the carbonyl group. u-tokyo.ac.jpnih.gov The oxetane's oxygen atom is a competent hydrogen bond acceptor, similar to a carbonyl oxygen, allowing it to maintain key interactions with biological targets. u-tokyo.ac.jp However, unlike carbonyls, the oxetane ring is chemically and metabolically more robust, being less susceptible to enzymatic reduction or nucleophilic attack. u-tokyo.ac.jp Replacing a carbonyl with an oxetane can therefore enhance a compound's metabolic stability and half-life. acs.org

Table 1: Physicochemical Property Comparison of Bioisosteric Replacements

Moiety Parent Structure LogD7.4 Aqueous Solubility (μM) Metabolic Clearance (CLᵢₙₜ, mL·min⁻¹·kg⁻¹)
gem-Dimethyl Compound A 2.5 50 > 293
Oxetane Compound B (Isostere of A) 1.1 > 200,000 25.9
Carbonyl Compound C -0.2 1,100,000 120

This interactive table synthesizes data from studies comparing isosteric replacements to illustrate the impact of oxetane incorporation on key drug-like properties.

The oxetane ring exerts a potent inductive electron-withdrawing effect, which can significantly alter the acidity or basicity (pKₐ) of nearby functional groups. nih.gov This property provides medicinal chemists with a valuable tool for fine-tuning the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

When an oxetane is placed adjacent (in the α-position) to a basic amine, it can lower the amine's pKₐ by as much as 2.7 units. nih.gov This substantial decrease in basicity can be advantageous in mitigating liabilities associated with highly basic compounds, such as off-target effects or poor selectivity. acs.org The effect diminishes as the distance between the oxetane and the functional group increases, demonstrating a predictable, through-bond electronic influence. nih.gov This allows for the rational modulation of a compound's pKₐ by strategically positioning the oxetane ring within the molecular structure. nih.gov

Table 2: Influence of Oxetane Proximity on Amine pKₐ

Position of Oxetane Relative to Amine Representative Structure Typical pKₐ of Amine pKₐ Reduction
No Oxetane R-CH₂-NH₂ ~10.2 N/A
α (alpha) Oxetane-CH₂-NH₂ ~7.5 ~2.7 units
β (beta) Oxetane-CH₂-CH₂-NH₂ ~8.3 ~1.9 units
γ (gamma) Oxetane-CH₂-CH₂-CH₂-NH₂ ~9.5 ~0.7 units
δ (delta) Oxetane-CH₂-CH₂-CH₂-CH₂-NH₂ ~9.9 ~0.3 units

This interactive table is based on data describing the powerful inductive effect of the oxetane ring on the pKₐ of an adjacent amine, showcasing its utility in modulating basicity. nih.gov

For example, in the development of inhibitors for aldehyde dehydrogenase 1A (ALDH1A), replacing a traditional aromatic group with an oxetane-containing substituent led to a derivative with significantly improved metabolic stability and aqueous solubility while maintaining high potency. nih.gov Similarly, in a series of matrix metalloproteinase-13 (MMP-13) inhibitors, the introduction of an oxetane unit resulted in compounds with greatly enhanced metabolic stability and solubility compared to the parent molecule. nih.gov These examples highlight how the strategic inclusion of an oxetane can resolve common drug development challenges, such as poor solubility and rapid metabolic clearance. scirp.orgnih.gov

Table 3: Impact of Oxetane Incorporation on Inhibitor Properties

Target Compound Key Structural Feature IC₅₀ (nM) Aqueous Solubility (μM) Metabolic Stability (t₁/₂, min)
ALDH1A1 CM39 Pyrazolopyrimidinone 900 5.4 < 5
ALDH1A1 Compound 6 Oxetane Analogue 80 31.6 100
MMP-13 Compound 35 Thiazole 2.7 1.1 1.8
MMP-13 Compound 36 Oxetane Analogue 3.1 11.2 > 180

This interactive table presents data from drug discovery programs where the introduction of an oxetane moiety led to significant improvements in solubility and metabolic stability. nih.gov

In contemporary drug design, there is a significant trend toward developing molecules with greater three-dimensionality. nih.gov "Flat," aromatic-rich molecules are often associated with lower target selectivity and promiscuous binding. In contrast, compounds with a higher fraction of sp³-hybridized carbons (Fsp³) tend to have superior pharmacokinetic and toxicological profiles. nih.gov The oxetane ring, being a non-planar, sp³-rich scaffold, is an ideal building block for increasing molecular three-dimensionality. acs.orgnih.gov

Development of Novel Heterocyclic Compounds from this compound

Beyond its use as a stable scaffold, this compound can also serve as a precursor for the synthesis of other novel heterocyclic compounds. The inherent ring strain of the oxetane makes it susceptible to ring-opening reactions under specific conditions, providing a pathway to different molecular frameworks.

A notable and recently discovered transformation is the intramolecular isomerization of oxetane-carboxylic acids into novel lactones (cyclic esters). nih.gov It has been observed that many oxetane-carboxylic acids, including those with substituents at the 3-position, are unstable upon storage at room temperature or with gentle heating, rearranging to form six- or seven-membered lactone rings. nih.govacs.org This transformation is believed to proceed via an intramolecular Sₙ2 reaction, where the carboxylic acid group acts as a nucleophile, attacking one of the oxetane's methylene (B1212753) carbons and causing the C-O bond to break. rogue-scholar.org This inherent reactivity can be harnessed synthetically to access unique lactone structures that would be challenging to prepare through other methods. nih.gov This facile isomerization underscores the potential of using the strained oxetane ring as a "masked" functional group that can be converted into a new heterocyclic system at a desired stage of a synthetic sequence. nih.gov

Potential Applications in Polymer and Materials Science

The unique bifunctional nature of this compound, which combines a polymerizable strained oxetane ring with a reactive carboxylic acid group, positions it as a promising monomer for the synthesis of advanced functional polymers and materials. While its direct application in this field is an emerging area of research, its potential can be inferred from the well-established chemistry of oxetane derivatives in polymer science. acs.orgresearchgate.net

The high ring strain of the oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to cationic ring-opening polymerization (CROP), yielding polyether backbones. wikipedia.orgbeilstein-journals.org This process, typically initiated by Lewis acids or super acids, allows for the creation of linear polymers where the substituents on the oxetane ring become pendant groups on the polyether chain. wikipedia.org In the case of this compound, this would result in a polyether decorated with both phenyl and carboxylic acid groups at the same position.

The introduction of these specific functional groups can be expected to impart distinct properties to the resulting polymer:

Phenyl Group : The bulky and rigid phenyl group would likely increase the polymer's glass transition temperature (Tg), enhance thermal stability, and influence its mechanical properties and solubility.

Carboxylic Acid Group : The pendant carboxylic acid is a versatile functional handle. It can increase the polarity and hydrophilicity of the polymer, enable pH-responsiveness, and serve as a reactive site for post-polymerization modifications. This allows for the grafting of other molecules, cross-linking of polymer chains, or the chelation of metal ions.

The polyaddition of oxetanes with dicarboxylic acids is a known route to synthesize polyesters, suggesting that this compound could potentially undergo self-condensation or copolymerization with other monomers to create novel polyester (B1180765) structures. acs.org

Furthermore, oxetane-containing molecules are key components in the formulation of advanced materials such as photo-curable resins and liquid crystalline networks. radtech.orgnih.gov These materials leverage the cationic ring-opening of the oxetane ring, which can be initiated by photo-acid generators. radtech.org The use of oxetane-based reactive mesogens offers several advantages over traditional acrylate (B77674) systems, including insensitivity to oxygen inhibition during curing and lower polymerization shrinkage. nih.gov this compound could serve as a functional additive or comonomer in such systems, introducing specific properties like improved adhesion or modified refractive index.

The table below summarizes the potential characteristics and applications of polymers derived from functionalized oxetane monomers, highlighting the prospective role of this compound.

Monomer TypeResulting Polymer BackboneKey Pendant GroupsPotential Polymer PropertiesPotential Applications
Unsubstituted OxetanePoly(oxytrimethylene)-Crystalline, Low Melting Point (35 °C)Basic polyether synthesis
3,3-disubstituted Oxetanes (e.g., 3,3-dimethyloxetane)Poly(oxy-2,2-dimethyltrimethylene)AlkylHigher crystallinity and melting point compared to unsubstituted polyoxetaneEngineering plastics, precursors for polyurethanes wikipedia.org
This compound Poly(oxy-2-phenyl-2-carboxytrimethylene)Phenyl, Carboxylic AcidIncreased Tg, thermal stability, pH-responsive, site for cross-linking or graftingFunctional coatings, smart hydrogels, drug delivery matrices, high-performance adhesives
Hydroxyl-functionalized Oxetanes (e.g., 3-methyl-3-hydroxymethyloxetane)Polyether with pendant hydroxylsHydroxyl, AlkylReactive sites for further functionalizationSynthesis of photo-curable polymers, pseudo-dendrimers radtech.org
Oxetane-based Liquid CrystalsCross-linked Polyether NetworkMesogensAnisotropic, stimuli-responsiveSoft robotics, responsive surfaces, photonic materials nih.gov

Future Directions and Emerging Research Opportunities

Novel Synthetic Methodologies for Diversified 3-Phenyloxetane-3-carboxylic Acid Analogues

While methods for the synthesis of this compound exist, the development of more efficient, versatile, and scalable routes to a wider range of analogues remains a key research focus. google.com Future work is anticipated to concentrate on several promising strategies:

Late-Stage Functionalization: A significant challenge in chemical synthesis is the introduction of functional groups at a late stage in a synthetic sequence. Developing methods to directly modify the phenyl ring or other positions of the this compound core would provide rapid access to a diverse library of analogues for screening and optimization.

Asymmetric Synthesis: The creation of single-enantiomer drugs is crucial for safety and efficacy. Future synthetic methodologies will likely focus on the development of catalytic asymmetric routes to chiral 3-aryl-oxetane-3-carboxylic acids, providing access to enantiomerically pure compounds.

Photoredox and Electrocatalysis: These emerging synthetic tools offer mild and highly selective ways to forge chemical bonds. Their application to the synthesis of oxetane (B1205548) derivatives is a burgeoning area. For instance, photoredox-catalyzed decarboxylative strategies are being explored to couple oxetane amino acid building blocks with various partners. acs.orgsmolecule.com

Flow Chemistry: For industrial-scale production, continuous flow chemistry presents numerous advantages over traditional batch processes, including improved safety, efficiency, and scalability. radtech.org Adapting and optimizing the synthesis of this compound and its derivatives for flow systems will be a critical step towards their broader application.

A recent two-step synthesis of 3-aryl-3-carboxylic acid oxetanes involves a catalytic Friedel-Crafts reaction followed by oxidative cleavage of a furan (B31954) ring. nih.gov This method has proven effective for various derivatives, including those with heteroaromatic and aryltriflate groups, and has been used to create oxetane-based analogues of profen drugs. nih.gov

Exploration of Undiscovered Reactivity and Transformation Pathways

The strained four-membered ring of this compound imparts unique reactivity that is yet to be fully harnessed. acs.org Future research will likely delve into new transformations of this scaffold:

Ring-Opening Reactions: While the ring strain makes oxetanes susceptible to nucleophilic attack, controlling the regioselectivity and stereoselectivity of these ring-opening reactions remains an area for exploration. acs.orgresearchgate.net The development of new catalytic systems for asymmetric ring-opening will provide access to highly functionalized, chiral building blocks. researchgate.net

Decarboxylative Couplings: The carboxylic acid group serves as a synthetic handle for various transformations. Photoredox-catalyzed decarboxylation can generate a benzylic radical that can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, opening up new avenues for derivatization. beilstein-journals.orgresearchgate.net

Isomerization Reactions: It has been observed that some oxetane-carboxylic acids can be unstable and isomerize into lactones, especially when heated. nih.gov While this can be a challenge, this inherent reactivity could be harnessed in a controlled manner to synthesize novel heterocyclic structures. nih.gov

An overview of potential reaction pathways for this compound is presented in the table below.

Reaction TypeReagents/ConditionsPotential Products
Ring-OpeningNucleophiles (e.g., amines, thiols) with Lewis or Brønsted acid catalystsFunctionalized diols and their derivatives
Decarboxylative AlkylationPhotoredox catalysis with activated alkenes3-Alkyl-3-phenyloxetanes
EsterificationAlkyl halides under basic conditions3-Phenyloxetane-3-carboxylate esters
Amide CouplingAmines with coupling reagents3-Phenyloxetane-3-carboxamides

Advanced Computational Design and Prediction for Oxetane Systems

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For oxetane systems, these approaches can provide deep insights and guide experimental work:

Predicting Physicochemical Properties: Computational models can accurately predict key properties such as solubility, lipophilicity, and metabolic stability for novel oxetane analogues before they are synthesized. researchgate.net This can help prioritize synthetic targets and reduce the time and cost of drug discovery.

Rationalizing Reactivity and Selectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and transition states. rsc.org This allows for a deeper understanding of the factors that control the reactivity and selectivity of reactions involving the oxetane ring, aiding in the design of more efficient and selective synthetic methods.

Virtual Screening and Drug Design: Computational docking studies can be used to predict how oxetane-containing molecules will bind to biological targets like proteins and enzymes. utexas.edu This enables the in silico screening of large virtual libraries of compounds to identify promising drug candidates. Homology modeling can also be used to understand how oxetanes bind to enzymes, which can help in designing molecules that direct metabolic clearance. researchgate.net

Expanding the Scope of Bioisosteric Applications in Drug Design

The oxetane ring has gained significant attention as a bioisostere, a chemical group that can replace another group in a drug molecule without significantly altering its biological activity, but with improved physicochemical or pharmacokinetic properties. acs.orgnih.gov

Initially, oxetanes were explored as replacements for gem-dimethyl and carbonyl groups. nih.govresearchgate.net This substitution can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability. researchgate.netresearchgate.net For example, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. researchgate.net

Future research will likely expand the bioisosteric applications of the this compound scaffold in several directions:

Novel Bioisosteric Replacements: Researchers are investigating the use of oxetanes to replace other common functional groups in drug molecules, such as amides and esters. nih.gov The unique electronic and conformational properties of the oxetane ring may offer advantages over traditional isosteres.

Modulation of pKa: The introduction of an oxetane ring can influence the basicity of nearby functional groups, such as amines. nih.gov This can be a valuable tool for fine-tuning the pKa of a drug candidate to optimize its absorption, distribution, and target engagement.

Scaffolds for Unexplored Chemical Space: The three-dimensional nature of the oxetane ring allows for the creation of molecules with novel shapes and vectoral arrays of functional groups. nih.gov This provides access to unexplored regions of chemical space, increasing the chances of discovering drugs with new mechanisms of action.

The table below summarizes the potential benefits of using oxetanes as bioisosteres.

PropertyEffect of Oxetane Incorporation
Aqueous SolubilityGenerally increased researchgate.net
Lipophilicity (LogP)Generally decreased researchgate.net
Metabolic StabilityOften improved researchgate.net
Amine pKaCan be attenuated nih.gov
Molecular ConformationIncreased three-dimensionality nih.gov

Green Chemistry Principles in the Synthesis of Oxetane Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound and its derivatives is a critical area for future research.

Catalyst-Free Reactions: The development of synthetic methods that proceed without the need for a catalyst, such as some photo-induced reactions, can reduce waste and simplify purification. rsc.org

Solvent-Free Synthesis: Conducting reactions in the absence of solvents, or in environmentally benign solvents like water, is a key tenet of green chemistry. radtech.org Research into solvent-free methods for oxetane synthesis is ongoing. radtech.org

Atom Economy: Synthetic methods with high atom economy are those that incorporate the maximum number of atoms from the starting materials into the final product. beilstein-journals.org Designing synthetic routes to oxetanes that maximize atom economy will be a priority.

Use of Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of oxetane building blocks can contribute to a more sustainable chemical industry.

Recent advances include a photochemical ring contraction for the synthesis of functionalized oxetanes under catalyst-free conditions using visible light. rsc.org Additionally, solvent-free synthesis methods are being developed for certain oxetane monomers, which can be purified by simple fractional distillation, making the process more favorable for large-scale production. radtech.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenyloxetane-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of oxetane derivatives often involves ring-opening reactions or carboxylation strategies. For example, similar compounds like 3-aminopyrrolidine-3-carboxylic acid (3-APCA) are synthesized via asymmetric hydrogenation or enzymatic resolutions . For this compound, a plausible route involves the carboxylation of 3-phenyloxetane using CO₂ under catalytic conditions, with yields optimized by adjusting temperature (e.g., 60–80°C) and pressure (1–3 atm). Characterization via HPLC (≥97% purity) is critical for validation .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural verification and purity analysis. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical details in crystalline forms . For regulatory compliance, cross-reference pharmacopeial standards (e.g., USP/EP) during method validation .

Q. How does the oxetane ring influence the compound’s reactivity in common carboxylic acid reactions?

  • Methodological Answer : The strained oxetane ring may undergo ring-opening under acidic or basic conditions, competing with typical carboxylic acid reactions (e.g., esterification). For example, amide bond formation with amines requires controlled pH (6–7) to avoid destabilizing the oxetane. Computational modeling (DFT) can predict reaction pathways and transition states .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges in synthesizing enantiopure derivatives?

  • Methodological Answer : Chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolutions can achieve enantioselectivity. For instance, enzymatic methods using lipases have been applied to resolve racemic mixtures of bicyclic carboxylic acids, achieving >90% enantiomeric excess (ee) . Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is essential .

Q. How can computational chemistry optimize the design of this compound-based drug candidates?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess steric and electronic effects of the phenyl group on bioactivity. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins, such as bacterial enzymes in antibacterial studies . QSAR models further correlate structural features with activity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4–6 weeks reveal degradation pathways. HPLC-MS identifies byproducts like ring-opened derivatives. Buffered solutions (pH 5–7) at 4°C are optimal for long-term storage .

Q. How can the compound be integrated into metal-organic frameworks (MOFs) or coordination complexes?

  • Methodological Answer : The carboxylic acid group chelates metal ions (e.g., Cr(III), Zn(II)) to form complexes. For example, Cr(III) complexes of bicyclic carboxylic acids exhibit antibacterial properties, characterized via UV-Vis spectroscopy and antimicrobial assays . Thermogravimetric analysis (TGA) evaluates thermal stability of MOFs .

Q. What in vitro/in vivo models are suitable for evaluating its biological activity?

  • Methodological Answer : Use in vitro assays (e.g., MIC tests against S. aureus or E. coli) for antibacterial screening. For pharmacokinetics, administer radiolabeled compounds in rodent models and quantify biodistribution via LC-MS/MS. Toxicity studies follow OECD guidelines .

Key Considerations

  • Contradictions : While listed as a drug impurity , the compound’s primary research utility lies in synthetic chemistry and drug design .
  • Avoided Sources : Commercial data (e.g., pricing) from is excluded per guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.